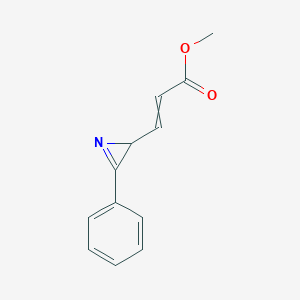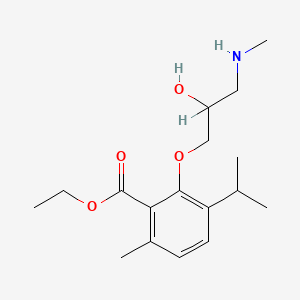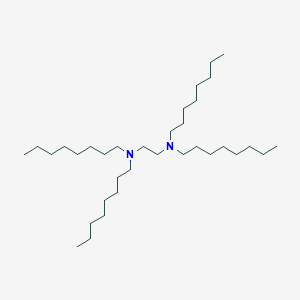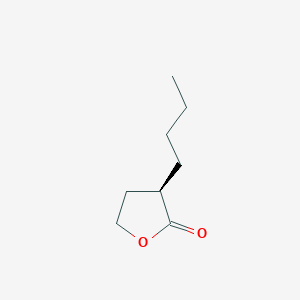
(3R)-3-Butyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Butyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular esterification of 4-hydroxybutanoic acid derivatives. This reaction is often catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid, and requires heating to promote cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of biocatalysts, such as lipases, has also been explored for the enantioselective synthesis of this compound, providing an environmentally friendly alternative to traditional chemical methods.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-Butyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the lactone under basic or acidic conditions to form amides or esters, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield butyric acid, while reduction with lithium aluminum hydride produces 3-butyltetrahydrofuran-2-ol.
Applications De Recherche Scientifique
(3R)-3-Butyloxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug intermediate and its role in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers, resins, and as a flavoring agent in the food industry.
Mécanisme D'action
The mechanism by which (3R)-3-Butyloxolan-2-one exerts its effects involves interactions with specific molecular targets. For example, its antimicrobial activity is believed to result from the disruption of microbial cell membranes, leading to cell lysis. The compound’s ability to act as a chiral auxiliary in asymmetric synthesis is due to its ability to induce stereoselectivity in chemical reactions, guiding the formation of specific enantiomers.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-3-Butyloxolan-2-one: The enantiomer of (3R)-3-Butyloxolan-2-one, differing only in the spatial arrangement of the butyl group.
γ-Butyrolactone: A structurally similar lactone without the butyl substituent.
δ-Valerolactone: Another lactone with a five-membered ring but with a different substituent pattern.
Uniqueness
This compound is unique due to its chiral nature and the presence of the butyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in asymmetric synthesis and as a precursor for the synthesis of enantiomerically pure compounds.
Propriétés
Numéro CAS |
55232-24-1 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
(3R)-3-butyloxolan-2-one |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-7-5-6-10-8(7)9/h7H,2-6H2,1H3/t7-/m1/s1 |
Clé InChI |
GNGUMAGSNTVFLB-SSDOTTSWSA-N |
SMILES isomérique |
CCCC[C@@H]1CCOC1=O |
SMILES canonique |
CCCCC1CCOC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



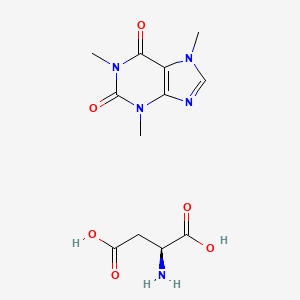
![2,4-Dibromo-6-[(4-methylpiperazin-1-yl)methyl]phenol](/img/structure/B14638770.png)
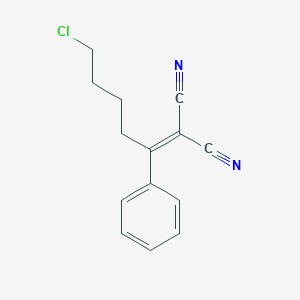
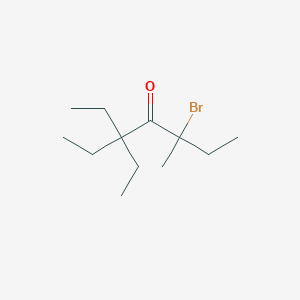
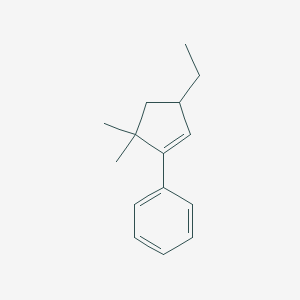
![N-{[4-(Dimethylamino)phenyl]methylidene}sulfuric diamide](/img/structure/B14638802.png)
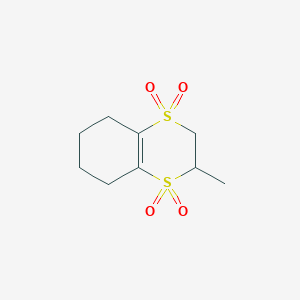
![[2,2-dimethyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14638807.png)
![Pentyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14638811.png)
